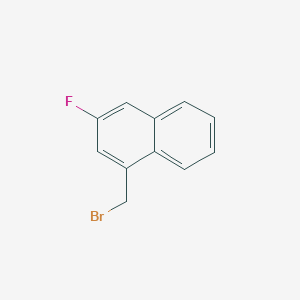

1-(Bromomethyl)-3-fluoronaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-9-6-10(13)5-8-3-1-2-4-11(8)9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMODMUNVSWGMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Pathways of 1 Bromomethyl 3 Fluoronaphthalene

Nucleophilic Substitution Reactions at the Benzylic Position

The most prominent reaction pathway for 1-(bromomethyl)-3-fluoronaphthalene involves the displacement of the bromide leaving group by a nucleophile. As a primary benzylic halide, it is highly susceptible to nucleophilic substitution. ucalgary.ca

Primary benzylic halides, such as this compound, characteristically react via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. ucalgary.ca This mechanism involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic benzylic carbon from the side opposite to the bromine atom (a "backside attack"). masterorganicchemistry.com As the nucleophile-carbon bond forms, the carbon-bromine bond simultaneously breaks. masterorganicchemistry.com

This process proceeds through a trigonal bipyramidal transition state where the benzylic carbon is momentarily five-coordinate. masterorganicchemistry.com A key stereochemical outcome of the SN2 mechanism is the inversion of configuration at the reaction center. libretexts.org If the starting material were chiral (which is not the case for the parent molecule but would be for a substituted analogue), the product would exhibit the opposite stereochemistry. masterorganicchemistry.comlibretexts.org The rate of SN2 reactions is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Benzylic halides are particularly reactive in SN2 displacements, a phenomenon known as the "benzylic effect," because the p-orbitals of the adjacent naphthalene (B1677914) ring stabilize the transition state, lowering the activation energy compared to a simple alkyl halide. acs.org

The fluorine atom at the 3-position of the naphthalene ring significantly influences the reactivity of the benzylic C-Br bond. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire aromatic system, including the benzylic carbon.

This inductive withdrawal makes the benzylic carbon more electrophilic and thus more susceptible to attack by nucleophiles. Computational studies on substituted benzyl (B1604629) fluorides have shown a strong linear relationship between the electrostatic potential at the benzylic carbon and the SN2 activation energies. acs.org An increase in the positive electrostatic potential, as would be induced by the fluorine substituent on the naphthalene ring, generally leads to a lower activation barrier for SN2 reactions. acs.org

While the fluorine atom is on the aromatic ring and not directly attached to the reacting carbon, its influence is transmitted through the conjugated π-system and sigma bonds. Therefore, compared to the non-fluorinated analogue, 1-(bromomethyl)naphthalene (B1266630), this compound is expected to exhibit enhanced reactivity towards nucleophiles in SN2 reactions due to the increased electrophilicity of the benzylic carbon.

Cross-Coupling Reactions

The C(sp³)-Br bond in this compound is an excellent electrophilic partner in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a powerful tool for forming new bonds under mild conditions. nih.govnih.gov this compound can participate in several palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, by reacting with organometallic reagents.

In a typical Suzuki coupling, the palladium catalyst would oxidatively add to the C-Br bond of this compound. This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the C-C coupled product. While specific examples for this compound are not prevalent in readily available literature, the reactivity of bromo-naphthalene scaffolds in palladium-catalyzed couplings is well-established. nih.gov For instance, fluoroarene chromium complexes have been shown to undergo Suzuki reactions effectively with a Pd₂(dba)₃/PMe₃/Cs₂CO₃ system. rsc.org A similar approach could be applied here.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Type | Coupling Partner | Typical Catalyst System | Potential Product Structure |

|---|---|---|---|

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., Na₂CO₃, K₃PO₄) | 3-Fluoro-1-(arylmethyl)naphthalene |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 3-Fluoro-1-(alkyl/aryl-methyl)naphthalene |

| Negishi | Organozinc Halide (R-ZnX) | Pd₂(dba)₃, Ligand (e.g., PCyp₃) | 3-Fluoro-1-(alkyl/aryl/alkenyl-methyl)naphthalene |

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nih.gov They are particularly effective in coupling alkyl halides. Nickel-catalyzed cross-electrophile couplings have been developed for the difunctionalization of alkenes, demonstrating the utility of nickel in activating C-X bonds. nih.gov

For this compound, a nickel-catalyzed Kumada-type coupling with a Grignard reagent (R-MgBr) or a Negishi-type coupling with an organozinc reagent could be employed. These reactions typically proceed via a catalytic cycle similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. The use of specific ligand systems, such as bipyridine or phosphine (B1218219) ligands, is crucial for achieving high efficiency and selectivity. nih.gov

Table 2: Representative Nickel-Catalyzed Cross-Coupling Reactions

| Coupling Type | Coupling Partner | Typical Catalyst System | Potential Product Structure |

|---|---|---|---|

| Kumada | Grignard Reagent (R-MgX) | NiCl₂(dppe) or NiCl₂(dppp) | 3-Fluoro-1-(alkyl/aryl-methyl)naphthalene |

| Negishi | Organozinc Halide (R-ZnX) | NiCl₂, Ligand (e.g., bipyridine) | 3-Fluoro-1-(alkyl/aryl-methyl)naphthalene |

The primary utility of cross-coupling reactions involving this compound is the formation of new carbon-carbon bonds at the benzylic position. This capability allows for the direct connection of the fluoronaphthylmethyl moiety to a wide variety of other organic fragments.

By choosing the appropriate coupling partner (organoboron, -zinc, -tin, or -magnesium compounds), a diverse array of structures can be synthesized. For example:

Suzuki or Stille coupling with aryl or vinyl partners leads to the formation of diarylmethanes or allyl-substituted naphthalenes.

Negishi or Kumada coupling with alkyl partners provides a straightforward route to introduce saturated hydrocarbon chains.

These reactions transform the simple halide into a more complex molecular architecture, which is a foundational strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science precursors. The fluorinated naphthalene core is a valuable pharmacophore, and the ability to elaborate its structure through C-C bond formation is of significant synthetic interest.

Functional Group Transformations and Derivatizations

The primary mode of reactivity for this compound involves the transformation of the bromomethyl group, which is a versatile handle for introducing a wide array of functionalities.

Conversion to Other Halogenated Analogues

The transformation of the bromomethyl group to other halogenated analogues can be achieved through nucleophilic substitution reactions, most notably the Finkelstein reaction. wikipedia.org This reaction allows for the conversion of an alkyl bromide to an alkyl iodide or chloride.

The classic Finkelstein reaction involves treating the alkyl bromide with sodium iodide in acetone (B3395972). wikipedia.org The lower solubility of sodium bromide in acetone drives the equilibrium towards the formation of the corresponding iodo-derivative. A similar exchange can be effected with other halide sources. For instance, reaction with potassium fluoride (B91410) in a polar aprotic solvent could potentially yield the corresponding fluoromethyl derivative. wikipedia.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Sodium Iodide (NaI) in Acetone | 1-Fluoro-3-(iodomethyl)naphthalene | Finkelstein Reaction |

| This compound | Potassium Fluoride (KF) in polar aprotic solvent | 1-Fluoro-3-(fluoromethyl)naphthalene | Halogen Exchange |

This table presents plausible transformations based on established chemical principles; specific experimental data for this compound was not found in the search results.

Reactions with Carbon- and Heteroatom-Based Nucleophiles

The benzylic bromide in this compound is an excellent electrophile for reactions with a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions due to the resonance stabilization of the resulting carbocation by the naphthalene ring. quora.com

Reactions with Carbon-Based Nucleophiles:

Cyanide: Reaction with sodium or potassium cyanide is a common method to introduce a cyano group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Grignard Reagents: While Grignard reagents are typically used as nucleophiles with carbonyl compounds, their reaction with benzylic halides can lead to the formation of a new carbon-carbon bond. However, the high basicity of the Grignard reagent can also lead to elimination reactions as a competing pathway.

Enolates: Malonic esters and other enolates can be alkylated with this compound to form new carbon-carbon bonds, a key step in the synthesis of more complex molecules. For instance, palladium-catalyzed reaction of 1-(chloromethyl)naphthalenes with arylacetonitriles has been shown to yield acylated naphthalene derivatives. acs.org

Reactions with Heteroatom-Based Nucleophiles:

Amines: Primary and secondary amines readily displace the bromide to form the corresponding substituted aminomethylnaphthalenes.

Alkoxides and Phenoxides: Reaction with sodium alkoxides or phenoxides yields the corresponding ethers.

Thiols and Thiolates: Thiolates are excellent nucleophiles and react efficiently to form thioethers. Photostimulated reactions of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles have been studied, indicating the potential for radical-mediated pathways under specific conditions. researchgate.net

Phosphines: Reaction with phosphines can yield phosphonium (B103445) salts, which are precursors to ylides used in Wittig reactions. The reaction of 1-bromonaphthalene with phosphine in the presence of a strong base has been shown to produce di(1-naphthyl)phosphine. researchgate.net

| Nucleophile Type | Example Nucleophile | Product Functional Group |

| Carbon | Sodium Cyanide (NaCN) | Nitrile (-CH₂CN) |

| Carbon | Diethyl Malonate | Substituted Malonic Ester |

| Heteroatom | Ammonia (NH₃) | Primary Amine (-CH₂NH₂) |

| Heteroatom | Sodium Ethoxide (NaOEt) | Ether (-CH₂OEt) |

| Heteroatom | Sodium Thiophenoxide (NaSPh) | Thioether (-CH₂SPh) |

This table provides examples of expected reactions based on the known reactivity of benzylic bromides. Specific experimental outcomes for this compound may vary.

Regioselectivity and Electronic Effects in Naphthalene Systems

The position of further substitution on the naphthalene ring is directed by the existing substituents, namely the 1-bromomethyl and 3-fluoro groups. Their electronic properties—inductive and resonance effects—play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

Directing Effects of Halogen and Bromomethyl Groups

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack positions on the naphthalene ring that are electronically enriched and sterically accessible.

Fluoro Group (-F): The fluorine atom is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+R effect), which stabilizes the arenium ion intermediate. However, it is also a deactivating group due to its strong electron-withdrawing inductive effect (-I effect). In the case of 3-fluoronaphthalene, the ortho positions are 2 and 4, and the para position is 6.

Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered to be a deactivating group due to the electron-withdrawing nature of the bromine atom. It is expected to direct incoming electrophiles to the meta positions relative to its point of attachment (positions 3, 5, and 8). However, its directing effect is generally weaker than that of a halogen.

When both substituents are present, the stronger activating group (or the less deactivating one) and steric factors will primarily determine the position of substitution. In this compound, the fluorine at the 3-position is the more influential director. Therefore, electrophilic attack is most likely to occur at the positions activated by the fluorine atom, which are the 2, 4, and 6 positions. Steric hindrance from the peri-position (the 8-position relative to the 1-bromomethyl group) would likely disfavor substitution at the 2-position. Thus, the most probable sites for electrophilic attack are the 4- and 6-positions.

Resonance and Inductive Effects on Reaction Outcomes

The reactivity of this compound is a fine balance of resonance and inductive effects.

Resonance Effect (+R): The fluorine atom can donate electron density to the naphthalene ring via resonance. This effect is most pronounced at the ortho and para positions, making them more nucleophilic than the meta positions. This resonance donation from fluorine is key to understanding its ortho-, para-directing nature despite its inductive deactivation.

The interplay of these effects influences the reactivity of the bromomethyl group as well. The electron-withdrawing nature of the fluorine at the 3-position will slightly destabilize the developing positive charge in an SN1-type transition state at the benzylic position. This might favor an SN2 mechanism for nucleophilic substitution at the bromomethyl group.

Structural Elucidation and Spectroscopic Characterization of 1 Bromomethyl 3 Fluoronaphthalene

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FTIR) Spectroscopic Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 1-(Bromomethyl)-3-fluoronaphthalene, the key vibrational modes are associated with the naphthalene (B1677914) core, the C-F bond, and the CH2Br group.

The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring typically appear as a series of sharp bands between 1650 and 1450 cm⁻¹. The presence of the fluorine and bromomethyl substituents will influence the exact positions and intensities of these absorptions.

A significant absorption band arises from the C-F stretching vibration, which for aromatic fluorides is typically strong and found in the 1300-1100 cm⁻¹ region. The CH₂ bending (scissoring) vibration of the bromomethyl group is anticipated around 1435 cm⁻¹. Furthermore, the C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| C=C Aromatic Stretch | 1650-1450 | Medium to Strong |

| CH₂ Bend (Scissoring) | ~1435 | Medium |

| C-F Stretch | 1300-1100 | Strong |

| C-Br Stretch | 700-500 | Medium to Strong |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. horiba.comedinst.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. horiba.comedinst.com

In the Raman spectrum of this compound, the symmetric "breathing" modes of the naphthalene ring are expected to produce strong signals. These are typically observed in the 1400-1300 cm⁻¹ region. The C-Br and C-F stretching vibrations are also Raman active, although their intensities can vary. Due to its greater polarizability, the C-Br stretch may yield a more intense Raman signal compared to its FTIR absorption.

The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR for Structural Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine and bromomethyl substituents.

The methylene protons (-CH₂Br) are expected to appear as a singlet at approximately 4.9 ppm, based on data for 1-(bromomethyl)naphthalene (B1266630). chemicalbook.com The aromatic region will be more complex due to spin-spin coupling between adjacent protons and with the fluorine nucleus. The proton at the C2 position, being deshielded by both the fluorine at C3 and the bromomethyl group at C1, is expected to appear at a relatively downfield chemical shift. The proton at C4 will also be significantly affected by the adjacent fluorine atom. The remaining protons on the other ring will exhibit chemical shifts more typical of a substituted naphthalene.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂Br | ~4.9 | s | - |

| H-2 | 7.8-8.0 | d | J(H2-H4) ≈ 2-3 Hz |

| H-4 | 7.3-7.5 | dd | J(H4-HF) ≈ 8-10 Hz, J(H4-H2) ≈ 2-3 Hz |

| Aromatic-H | 7.5-7.9 | m | - |

| Aromatic-H | 7.5-7.9 | m | - |

| Aromatic-H | 7.5-7.9 | m | - |

| Aromatic-H | 8.0-8.2 | d | J ≈ 8 Hz |

Note: These are predicted values based on analogous compounds and general substituent effects.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. In this compound, eleven distinct signals are expected.

The carbon of the bromomethyl group (-CH₂Br) is predicted to have a chemical shift in the range of 30-35 ppm. The carbon atoms of the naphthalene ring will appear in the aromatic region (120-140 ppm). The carbon directly bonded to the fluorine atom (C-3) will show a large C-F coupling constant and its chemical shift will be significantly downfield due to the high electronegativity of fluorine. The carbon bearing the bromomethyl group (C-1) will also be influenced.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₂Br | 30-35 |

| C-1 | 130-132 |

| C-2 | 125-128 (with C-F coupling) |

| C-3 | 158-162 (with large C-F coupling) |

| C-4 | 115-118 (with C-F coupling) |

| C-4a | 132-134 |

| C-5 | 126-129 |

| C-6 | 127-130 |

| C-7 | 127-130 |

| C-8 | 124-127 |

| C-8a | 133-135 |

Note: These are predicted values based on analogous compounds and general substituent effects.

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. spectrabase.com The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum.

For a fluorine atom attached to an aromatic ring, the chemical shift is typically in the range of -100 to -140 ppm relative to CFCl₃. The signal for the fluorine at the C-3 position will likely appear as a multiplet due to coupling with the neighboring protons, primarily H-2 and H-4. The magnitude of these coupling constants provides further structural information. For instance, the ortho coupling (³J(H-F)) is generally larger than the meta coupling (⁴J(H-F)). The analysis of these couplings in the ¹⁹F spectrum, in conjunction with the ¹H NMR data, allows for unambiguous assignment of the proton signals.

Two-Dimensional NMR Techniques for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for establishing the connectivity of atoms within a molecule, providing insights that are often unattainable from one-dimensional (1D) spectra alone. For this compound, techniques such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. In the expected COSY spectrum of this compound, cross-peaks would be anticipated between adjacent aromatic protons. For instance, the proton at position 2 would show a correlation with the proton at position 4. Similarly, couplings between H-5 and H-6, H-6 and H-7, and H-7 and H-8 would be observed, confirming the integrity of the naphthalene ring system. The bromomethyl protons are not expected to show any COSY correlations as they are not coupled to any other protons within three bonds.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. hmdb.ca This is crucial for assigning the carbon signals based on their attached protons. For this compound, the following correlations would be predicted: the bromomethyl protons to the bromomethyl carbon, and each aromatic proton to its corresponding aromatic carbon. This allows for the direct assignment of the protonated carbons in the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to mapping the complete carbon skeleton by showing correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.orgrsc.org For this compound, several key long-range correlations would be expected. The bromomethyl protons would show correlations to C-1 and C-2, confirming the position of the bromomethyl group. The proton at C-2 would show correlations to C-1, C-3, and C-4, while the proton at C-4 would correlate with C-2, C-3, and the bridgehead carbon C-4a. The fluorine atom at C-3 will influence the chemical shifts of the neighboring carbons and protons, and long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings would also be observable in specialized experiments.

| Proton (¹H) |

This table presents predicted 2D NMR correlations for this compound based on established principles of NMR spectroscopy.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₁H₈BrF), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). This precise mass measurement is a critical step in confirming the identity of the compound.

| Parameter |

This table shows the predicted high-resolution mass spectrometry data for this compound.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), which will appear as two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. When this compound is subjected to ionization in a mass spectrometer, it will fragment in a predictable manner. The stability of the naphthalene ring system suggests that it will be a prominent feature in the mass spectrum.

A primary and highly likely fragmentation pathway would involve the loss of the bromine atom from the molecular ion to form a stable benzylic-type carbocation (m/z 159.0603). This tropylium-like ion is resonance-stabilized. Further fragmentation could involve the loss of a hydrogen fluoride (B91410) (HF) molecule from this ion. Another possible fragmentation is the cleavage of the entire bromomethyl group.

Predicted Fragmentation Pattern:

| Fragment Ion (m/z) |

This table outlines the predicted major fragmentation pathways for this compound in a mass spectrometer.

Electronic Spectroscopy

Electronic spectroscopy, encompassing UV-Vis and photoluminescence spectroscopy, provides insights into the electronic structure and transitions within a molecule.

The UV-Vis spectrum of this compound is expected to be dominated by the π → π* transitions of the naphthalene chromophore. aanda.orgresearchgate.net Naphthalene itself exhibits three main absorption bands. The introduction of substituents, such as the bromomethyl and fluoro groups, will cause shifts in the absorption maxima (λ_max) and changes in their intensities. ias.ac.in The fluoro group, being an auxochrome, is likely to cause a slight blue shift (hypsochromic shift) or a small red shift (bathochromic shift) depending on its position and interaction with the naphthalene π-system. The bromomethyl group is also expected to have a minor effect on the absorption spectrum.

Predicted UV-Vis Absorption Maxima:

| Transition |

This table presents the predicted UV-Vis absorption maxima for this compound in a non-polar solvent, based on the known spectrum of naphthalene and the expected effects of the substituents. researchgate.netscholarsresearchlibrary.com

Photoluminescence encompasses fluorescence and phosphorescence, which occur upon the emission of a photon from an excited electronic state. Naphthalene is known to be fluorescent. nih.gov The introduction of substituents can significantly impact the photoluminescent properties. The presence of a heavy atom like bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and potentially observable phosphorescence. The fluoro group is not expected to significantly quench fluorescence. Therefore, this compound is predicted to be fluorescent, though its quantum yield might be lower than that of unsubstituted naphthalene. rsc.org

Predicted Photoluminescence Properties:

| Property |

This table summarizes the predicted photoluminescence properties of this compound.

Research Findings on this compound Remain Elusive

Despite a thorough search of available scientific literature and databases, specific experimental data regarding the structural and spectroscopic characterization of the chemical compound this compound is not available. Consequently, the detailed analysis requested, focusing on its solid-state structure and surface-sensitive spectroscopic properties, cannot be provided at this time.

The inquiry sought in-depth information on the following analytical techniques as applied to this compound:

X-ray Diffraction Studies: This includes single crystal X-ray diffraction to determine its precise molecular geometry and powder X-ray diffraction to identify its crystalline phases.

Surface-Sensitive Spectroscopic Techniques: This encompasses X-ray Photoelectron Spectroscopy (XPS) for elemental composition and chemical state analysis of the surface, and Scanning Tunneling Microscopy (STM) for imaging the surface at an atomic level.

While extensive information exists on the principles and applications of these techniques for a wide array of chemical compounds, and data is available for structurally related molecules such as 1-(bromomethyl)naphthalene and 1-fluoronaphthalene (B124137), no published research or database entries were found that specifically detail the analysis of this compound itself.

The scientific community relies on published research to disseminate such detailed experimental findings. The absence of this information in the public domain suggests that these specific studies on this compound may not have been conducted, or if they have, the results have not been published in accessible literature.

Therefore, the creation of an article with the specified outline, including data tables and detailed research findings for this compound, is not possible until such scientific data becomes available.

Computational and Theoretical Investigations of 1 Bromomethyl 3 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for elucidating the fundamental characteristics of 1-(bromomethyl)-3-fluoronaphthalene. These methods, including Density Functional Theory (DFT) and ab initio calculations, allow for the detailed examination of its geometry and electronic landscape.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size and complexity of this compound. The process begins with the geometry optimization of the molecule's ground state. A common and effective approach involves utilizing a hybrid functional, such as B3LYP, in conjunction with a split-valence basis set like 6-311++G(d,p). This level of theory has proven reliable for a variety of organic molecules, including naphthalene (B1677914) derivatives. organicchemistrydata.orgnih.gov

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For substituted naphthalenes, the presence of both an electron-withdrawing fluorine atom and a bromomethyl group is expected to significantly influence the electronic landscape and the HOMO-LUMO gap. organicchemistrydata.org

Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-F Bond Length | ~1.35 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C (aromatic) Bond Lengths | 1.37 - 1.43 Å |

| C-H (aromatic) Bond Lengths | ~1.08 Å |

| C-H (methyl) Bond Lengths | ~1.09 Å |

| C-C-F Bond Angle | ~119° |

| C-C-Br Bond Angle | ~112° |

Note: The values in this table are hypothetical predictions based on typical bond lengths and angles for similar functional groups and are intended for illustrative purposes.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods provide valuable benchmarks. For instance, analyzing the vibrational spectra of naphthalene and its cation has been successfully performed using both DFT and ab initio approaches, with the results showing good agreement with experimental data. niscpr.res.in

Spectroscopic Property Prediction and Correlation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, it is possible to assign experimental peaks to specific molecular motions or electronic transitions, providing a comprehensive understanding of the molecule's behavior.

The vibrational modes of this compound can be predicted by performing a frequency calculation on the optimized geometry obtained from DFT. This analysis yields a set of harmonic vibrational frequencies corresponding to the fundamental modes of vibration. These theoretical frequencies can then be correlated with experimental Fourier-Transform Infrared (FTIR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

The predicted vibrational spectrum of this compound would exhibit characteristic peaks for the naphthalene ring, the C-F bond, and the bromomethyl group. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-C stretching vibrations of the naphthalene ring typically appear in the 1400-1600 cm⁻¹ range. The C-F stretching vibration is anticipated to be a strong band, likely in the 1100-1250 cm⁻¹ region. The bromomethyl group would introduce characteristic C-H stretching, scissoring, wagging, and twisting modes, as well as a C-Br stretching mode at lower frequencies, typically below 700 cm⁻¹.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050 - 3100 | Medium | Medium |

| CH₂ Stretch (asymmetric) | ~2960 | Medium | Medium |

| CH₂ Stretch (symmetric) | ~2870 | Medium | Medium |

| Aromatic C=C Stretch | 1580 - 1620 | Medium-Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1520 | Medium-Strong | Medium |

| CH₂ Scissoring | ~1430 | Medium | Medium |

| C-F Stretch | ~1240 | Strong | Weak |

| Naphthalene Ring Vibrations | 1000 - 1200 | Medium | Medium |

| C-Br Stretch | ~650 | Strong | Medium |

| Naphthalene Ring Bending | 400 - 800 | Medium-Strong | Medium |

Note: These are illustrative predictions based on the analysis of related compounds. Actual values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. nih.govchemicalbook.com

For this compound, the calculated ¹H NMR spectrum would show distinct signals for the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The aromatic protons would appear as a complex pattern of multiplets in the downfield region (typically 7.0-8.5 ppm), with their precise shifts influenced by the electron-withdrawing effects of the fluorine atom and the bromomethyl group. The methylene protons of the bromomethyl group are expected to appear as a singlet around 4.8-5.0 ppm.

The ¹³C NMR spectrum would provide information on all carbon atoms in the molecule. The carbon atom attached to the fluorine would be significantly shifted downfield due to the high electronegativity of fluorine. Similarly, the carbon of the bromomethyl group would also be deshielded. The remaining aromatic carbons would exhibit a range of chemical shifts depending on their position relative to the substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂Br | ~4.9 | ~32 |

| C1 | - | ~130 |

| C2 | ~7.8 | ~128 |

| C3 | - | ~161 (C-F) |

| C4 | ~7.4 | ~112 |

| C5 | ~7.9 | ~127 |

| C6 | ~7.6 | ~127 |

| C7 | ~7.5 | ~129 |

| C8 | ~8.1 | ~125 |

| C4a | - | ~133 |

| C8a | - | ~131 |

Note: These values are estimations based on known substituent effects on the naphthalene scaffold and are for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max) that characterize the UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the naphthalene ring system. The parent naphthalene molecule exhibits strong absorptions in the ultraviolet region. The introduction of the fluoro and bromomethyl substituents is likely to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the electronic effects of the substituents. The calculated oscillator strengths for each transition provide an indication of the expected intensity of the corresponding absorption bands.

Table 4: Predicted Electronic Transitions and Absorption Maxima (λ_max) for this compound

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~325 | Low |

| S₀ → S₂ | ~290 | High |

| S₀ → S₃ | ~230 | Very High |

Note: These predictions are illustrative and based on the expected shifts from the naphthalene spectrum.

Analysis of Molecular Interactions and Reactivity Sites

Computational chemistry provides powerful tools to predict and understand how a molecule will interact with other chemical species and to identify the most reactive parts of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable descriptor used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. Different colors on the MEP surface represent different potential values. Typically, red indicates regions of high electron density, which are prone to electrophilic attack, while blue signifies regions of low electron density (electron-deficient), which are susceptible to nucleophilic attack. Green and yellow areas usually represent regions with near-zero or intermediate electrostatic potential.

For this compound, an MEP analysis would likely show a region of negative potential around the fluorine atom due to its high electronegativity, and another around the bromine atom, indicating these as potential sites for electrophilic interaction. The aromatic naphthalene ring would also exhibit regions of negative potential above and below the plane of the rings. Positive potential would be expected around the hydrogen atoms of the bromomethyl group.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Data for this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Fluorine Atom | Negative (Red) | Site for Electrophilic Attack |

| Bromine Atom | Negative (Red/Orange) | Site for Electrophilic Attack |

| Naphthalene Ring (π-system) | Negative (Yellow/Red) | Site for Electrophilic Attack |

| Hydrogen Atoms (CH2Br) | Positive (Blue) | Site for Nucleophilic Attack |

Note: This table is hypothetical and for illustrative purposes only, as no published MEP data for this specific compound could be found.

Fukui Functions for Nucleophilic and Electrophilic Sites

Fukui functions are a concept within Density Functional Theory (DFT) that help to identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. The Fukui function, ƒ(r), describes the change in electron density at a specific point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

ƒ+(r) for nucleophilic attack (addition of an electron)

ƒ-(r) for electrophilic attack (removal of an electron)

ƒ0(r) for radical attack

By calculating these values for each atom in this compound, one could quantitatively predict the most likely sites for different types of reactions. A high value of ƒ+(r) on an atom would indicate a favorable site for a nucleophile to attack, while a high value of ƒ-(r) would suggest a site prone to attack by an electrophile.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for understanding intramolecular interactions, such as hyperconjugation, which can significantly influence molecular stability and reactivity.

For this compound, NBO analysis would provide insights into:

The nature of the C-F, C-Br, and C-C bonds (e.g., their polarity and hybridization).

The delocalization of electron density from lone pairs on the fluorine and bromine atoms into antibonding orbitals of the naphthalene ring.

The strength of intramolecular hydrogen bonds, if any.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Findings for this compound

| Interaction Type | Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| Hyperconjugation | LP (F) | σ(C-C) | Moderate |

| Hyperconjugation | LP (Br) | σ(C-C) | Low to Moderate |

| Ring Delocalization | π(C=C) | π*(C=C) | High |

Note: This table is hypothetical and for illustrative purposes only, as no published NBO analysis for this specific compound could be found.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to simulate chemical reactions, providing detailed information about the reaction pathways and the energy changes that occur.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular structure that exists between reactants and products. Characterizing the geometry and electronic structure of the transition state is crucial for understanding the mechanism of a reaction. Computational methods can be used to locate and optimize the geometry of transition states.

For a reaction involving this compound, such as a nucleophilic substitution at the bromomethyl group, computational modeling could determine the precise arrangement of atoms in the transition state, including the bond lengths of the breaking C-Br bond and the forming C-Nucleophile bond.

Energy Barrier Calculations for Reaction Pathways

The energy barrier, or activation energy, is the minimum amount of energy required for a reaction to occur. By calculating the energies of the reactants, transition state, and products, the energy barrier for a reaction pathway can be determined. This information is vital for predicting the rate of a reaction and for comparing the feasibility of different possible reaction mechanisms.

For example, in a substitution reaction of this compound, one could computationally compare the energy barriers for an SN1 versus an SN2 mechanism to determine which pathway is more favorable under specific conditions.

Molecular Dynamics Simulations (if relevant for larger systems or interactions)

For a relatively small and rigid molecule like this compound, MD simulations would be most relevant when studying its behavior within a larger system. For instance, simulations could provide insights into:

Interactions with Solvents: How the molecule orients and moves within various solvents.

Binding to a Receptor: The dynamics of the molecule as it binds to a biological target, such as an enzyme or DNA.

Aggregation Behavior: How multiple molecules of this compound might interact with each other in a condensed phase.

Surface Interactions: The behavior of the molecule when adsorbed onto the surface of a material.

While specific studies on this compound are absent, the principles of MD are widely applied to similar aromatic compounds to investigate their dynamic properties and interactions. scispace.comscispace.com Such simulations rely on force fields to describe the potential energy of the system, and the resulting trajectories provide a detailed view of molecular motion and conformational changes.

In the absence of specific MD studies for this compound, other computational methods, such as Density Functional Theory (DFT), are more commonly used to investigate the intrinsic properties of the isolated molecule, such as its optimized geometry and vibrational frequencies. nih.govijcce.ac.ir

Applications As a Versatile Synthetic Building Block and Chemical Intermediate

Precursor in the Synthesis of Complex Naphthalene (B1677914) Derivatives

The naphthalene scaffold is a foundational component in many functional materials and biologically active compounds. nih.gov The ability to selectively functionalize it is crucial for tuning its properties. 1-(Bromomethyl)-3-fluoronaphthalene serves as an excellent starting point for creating more elaborate naphthalene derivatives due to the high reactivity of the bromomethyl group in nucleophilic substitution reactions.

Polycyclic aromatic hydrocarbons (PAHs), which consist of multiple fused aromatic rings, are significant in materials science and organic electronics. researchgate.net The synthesis of complex and well-defined PAHs often relies on the strategic assembly of smaller aromatic fragments. nih.govrsc.org

The bromomethyl group in this compound is a key functional handle for building larger molecular structures that can be precursors to PAHs. Through Friedel-Crafts type alkylation reactions, the compound can attach to another aromatic ring, creating a diarylmethane-type structure. Subsequent intramolecular cyclization and aromatization steps can then lead to the formation of a new fused ring, thereby extending the polycyclic system. Alternatively, conversion of the bromomethyl group into an organometallic species would enable cross-coupling reactions, another powerful strategy for constructing the carbon skeleton of complex PAHs. nih.gov The presence of the fluorine atom can modulate the electronic properties and stability of the resulting PAHs. nih.goved.ac.uk

The most direct application of this compound's reactivity is in the synthesis of naphthyl ethers and amines via nucleophilic substitution. The carbon-bromine bond is susceptible to cleavage by a wide range of nucleophiles. This reaction is analogous to the well-established use of benzyl (B1604629) bromide for preparing benzyl ethers and amines from alcohols, phenols, and amines. jocpr.com

In a typical reaction, an alcohol or phenol (B47542) is deprotonated with a base to form an alkoxide or phenoxide, which then attacks the electrophilic methylene (B1212753) carbon of this compound, displacing the bromide ion to form a stable ether linkage. Similarly, primary or secondary amines can directly displace the bromide to yield the corresponding secondary or tertiary naphthylmethylamines. These reactions provide a straightforward and efficient route to introduce the 3-fluoro-1-naphthylmethyl group into various molecules.

| Reaction Type | Nucleophile | Product Class | General Reaction Scheme |

| Ether Synthesis | R-OH (Alcohol/Phenol) + Base | Naphthyl Ether | |

| Amine Synthesis | R¹R²NH (Amine) | Naphthyl Amine |

This table illustrates the general reaction pathways for the synthesis of naphthyl ethers and amines from this compound.

Role in the Construction of Carbon Scaffolds

Beyond simple substitution, this compound is instrumental in the rational design and construction of more complex carbon skeletons, including fused and bridged ring systems.

Annulation, the process of building a new ring onto an existing molecule, is a cornerstone of synthetic organic chemistry. The bromomethylnaphthalene framework is a valuable building block for creating annulated structures, such as functionalized hydroacenes and complex cyclophanes. dergipark.org.tr By serving as a C1 synthon, this compound can participate in reactions that form a new ring. For example, it can be used to bridge two positions on another molecule or undergo a sequence of alkylation and cyclization reactions to generate a fused ring system. Such strategies are essential for synthesizing molecules with specific three-dimensional shapes and cavities, which are of interest in host-guest chemistry and materials science. The utility of related compounds like 2-bromo-3-(bromomethyl)naphthalene (B8671974) as a key building block for complex molecules highlights the synthetic potential of this class of reagents. dergipark.org.tr

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgnih.gov While the aromatic naphthalene core itself is generally a reluctant participant in Diels-Alder reactions due to its inherent stability, this compound can be involved in such cycloadditions in several ways. wikipedia.org

Intermediate in the Preparation of Fluoro-Containing Organic Molecules

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry and materials science to enhance metabolic stability, modulate lipophilicity, and alter electronic properties. beilstein-journals.org this compound is a prime example of a fluorinated building block used to introduce a specific fluoroaromatic group into a target molecule.

The compound provides a convenient handle—the bromomethyl group—for attaching the 3-fluoro-1-naphthylmethyl fragment onto a larger molecular scaffold. This is particularly valuable in pharmaceutical research, where the naphthalene ring system is a known pharmacophore and fluorine is often added to optimize a drug candidate's profile. For instance, the parent compound, 1-fluoronaphthalene (B124137), has been used in the synthesis of potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) uptake. wikipedia.org By using this compound, synthetic chemists can readily prepare derivatives where this fluorinated aromatic unit is linked to other parts of a molecule, facilitating the exploration of structure-activity relationships in drug discovery and the development of novel functional materials.

Introduction of Fluorine and Bromomethyl Moieties into Target Structures

The primary utility of this compound lies in its ability to concurrently introduce a fluoronaphthyl and a methyl group into a larger molecule. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the attachment of this fluorinated aromatic system to a wide variety of substrates.

This dual functionality is of particular interest in medicinal chemistry and materials science, where the incorporation of a fluoronaphthalene unit can significantly modulate the physicochemical and biological properties of a molecule. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and alter electronic properties, while the naphthalene core provides a rigid, planar scaffold.

Synthesis of Organofluorine Compounds with Specific Structural Features

The synthesis of complex organofluorine compounds often relies on the use of specialized building blocks that carry the fluorine atom in a predefined position. This compound is an exemplary reagent for this purpose, enabling the construction of molecules with a specific 3-fluoro-1-naphthylmethyl substructure.

Research in this area focuses on leveraging the reactivity of the bromomethyl group to forge new carbon-carbon and carbon-heteroatom bonds. For instance, reaction with various nucleophiles, such as carbanions, amines, and thiols, leads to a diverse array of functionalized naphthalene derivatives. These products can then serve as key intermediates in the synthesis of more elaborate organofluorine targets.

Below is a table summarizing the potential synthetic transformations of this compound:

| Nucleophile | Reaction Type | Product Class |

| Cyanide | Nucleophilic Substitution | 2-(3-Fluoronaphthalen-1-yl)acetonitrile |

| Alkoxides | Williamson Ether Synthesis | 1-(Alkoxymethyl)-3-fluoronaphthalene |

| Amines | N-Alkylation | N-((3-Fluoronaphthalen-1-yl)methyl)amine |

| Thiolates | S-Alkylation | 1-((Alkylthio)methyl)-3-fluoronaphthalene |

| Malonic Esters | C-Alkylation | Diethyl 2-((3-fluoronaphthalen-1-yl)methyl)malonate |

Development of Novel Reagents and Ligands

The unique electronic and steric properties of the 3-fluoro-1-naphthylmethyl group make this compound an attractive starting material for the design of novel reagents and ligands for catalysis and chemical sensing.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Catalytic Systems

The traditional synthesis of 1-(Bromomethyl)-3-fluoronaphthalene typically involves the benzylic bromination of 3-fluoro-1-methylnaphthalene (B13753094). Future research is actively pursuing more advanced and efficient methodologies.

A significant area of development is the move away from classical radical initiators, which can be hazardous, towards photochemical methods. These approaches offer a greener and safer alternative by using light to generate the necessary bromine radicals. digitellinc.com The use of N-bromosuccinimide (NBS) as a bromine source is common in these reactions. acs.org

Furthermore, research is focusing on the development of novel catalytic systems to enhance the selectivity and efficiency of the bromination process. This includes the investigation of both homogeneous and heterogeneous catalysts that can operate under milder conditions and be easily separated from the reaction mixture, contributing to more sustainable processes. The use of zeolites and other solid catalysts is being explored for the bromination of naphthalene (B1677914) systems, which could offer shape-selective advantages and facilitate catalyst recycling. researchgate.net The development of methods for the regioselective synthesis of polyhalogenated naphthalenes using catalysts like montmorillonite (B579905) clay also points towards new avenues for controlling substitution patterns. cardiff.ac.uk

Advanced Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of the reaction mechanism is crucial for optimizing the synthesis of this compound. The benzylic bromination reaction proceeds through highly reactive radical intermediates. The direct observation and characterization of these transient species are challenging but essential for fine-tuning reaction conditions to maximize yield and minimize side products.

Future research will increasingly rely on advanced spectroscopic techniques to probe these reaction intermediates. Time-resolved spectroscopy, for instance, can provide invaluable insights into the kinetics and dynamics of radical formation and consumption on very short timescales. Techniques such as electron paramagnetic resonance (EPR) spectroscopy are also powerful tools for studying radical species. By gaining a clearer picture of the reaction pathway, chemists can more effectively design strategies to control the reaction's outcome.

In-depth Computational Modeling of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting and understanding chemical reactivity. In the context of this compound synthesis, computational modeling can provide detailed insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the reaction pathway of the benzylic bromination of 3-fluoro-1-methylnaphthalene. chemrevlett.comnih.gov These calculations can help to:

Determine the relative stabilities of reaction intermediates and transition states.

Predict the regioselectivity of the bromination.

Understand the role of the fluorine substituent on the reactivity of the naphthalene ring system. orgsyn.org

Screen potential catalysts and predict their efficacy.

By simulating the reaction at a molecular level, researchers can gain a predictive understanding of the factors that govern reactivity and selectivity, thereby guiding the design of more efficient synthetic protocols. nih.gov

Development of High-Throughput Screening for Synthetic Optimization

The optimization of a chemical synthesis can be a time-consuming process, often requiring the systematic variation of multiple reaction parameters. High-throughput screening (HTS) offers a solution by enabling the rapid and parallel execution of a large number of experiments.

For the synthesis of this compound, HTS platforms can be utilized to efficiently screen a wide range of:

Catalysts: Identifying the most active and selective catalyst from a large library.

Solvents: Determining the optimal solvent system for the reaction.

Reaction Conditions: Rapidly optimizing temperature, concentration, and reaction time.

By automating the experimental workflow and analysis, HTS can significantly accelerate the discovery of optimal reaction conditions, leading to improved yields and reduced development time.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. For the synthesis of this compound, there is a strong emphasis on developing more sustainable methods that minimize waste, reduce energy consumption, and use less hazardous materials.

Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, is a key enabling technology for sustainable synthesis. digitellinc.comacs.org The advantages of flow chemistry for benzylic bromination reactions include:

Enhanced Safety: Better control over reaction temperature and the ability to handle hazardous reagents in smaller quantities.

Improved Efficiency: Increased heat and mass transfer, leading to faster reaction times and higher yields. rsc.orgrsc.org

Scalability: The ability to easily scale up production by running the flow reactor for longer periods or by using multiple reactors in parallel. digitellinc.comresearchgate.net

Reduced Waste: More efficient use of reagents and solvents, leading to a lower Process Mass Intensity (PMI). rsc.orgrsc.org

Q & A

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-3-fluoronaphthalene?

- Methodological Answer : Synthesis typically involves sequential halogenation of the naphthalene ring. A common approach is:

Fluorination : Introduce fluorine at the 3-position via electrophilic aromatic substitution (EAS) using a fluorinating agent like Selectfluor® in polar aprotic solvents (e.g., DMF) under controlled temperature (60–80°C) .

Bromomethylation : Install the bromomethyl group at the 1-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under UV light, ensuring regioselectivity .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-bromination. Purification by column chromatography (hexane/ethyl acetate) yields >90% purity.

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and bromomethyl (-CH₂Br, δ ~4.3–4.7 ppm). Fluorine’s electron-withdrawing effect deshields adjacent protons .

- ¹³C NMR : Confirm fluorinated (C-F, δ ~160–165 ppm) and brominated carbons (C-Br, δ ~30–35 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₈BrF: theoretical 242.97 g/mol) and isotopic patterns for Br .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodological Answer : Fluorine’s strong electron-withdrawing effect activates the bromomethyl group toward nucleophilic substitution (SN2) or Suzuki-Miyaura coupling. For example:

- SN2 Reactions : React with nucleophiles (e.g., amines, thiols) in polar solvents (DMF/THF) at 50–70°C. Fluorine’s meta-directing nature stabilizes transition states, enhancing reaction rates .

- Cross-Coupling : Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids to form biaryl derivatives. Fluorine improves catalyst turnover by reducing steric hindrance .

- Experimental Validation : Compare kinetic data (via HPLC) with non-fluorinated analogs to quantify electronic effects .

Q. What strategies mitigate decomposition during storage of this compound?

- Methodological Answer :

- Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent light-induced bromine loss and hydrolysis .

- Stabilizers : Add 1–2% hydroquinone to inhibit radical degradation.

- Purity Monitoring : Conduct periodic GC-MS analysis to detect degradation products (e.g., 3-fluoronaphthalene or HBr residues) .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 to compute bond dissociation energies (BDEs) for C-Br (≈65–70 kcal/mol) and C-F (≈115–120 kcal/mol), indicating bromine is the primary degradation site .

- Environmental Fate Modeling : Apply EPI Suite to estimate biodegradation half-lives (t₁/₂ >60 days in water) and bioaccumulation potential (log Kow ~3.5) .

Contradictions and Gaps in Literature

- Synthetic Yields : reports 85–90% yields for bromomethylation, while notes lower yields (70–75%) under similar conditions. This discrepancy may arise from solvent purity or radical initiator concentration, requiring optimization .

- Toxicity Data : Existing toxicological profiles for naphthalene derivatives (e.g., 1-methylnaphthalene) suggest hepatotoxicity, but no direct studies on this compound exist. Researchers should extrapolate using read-across models or conduct in vitro assays (e.g., HepG2 cell viability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.